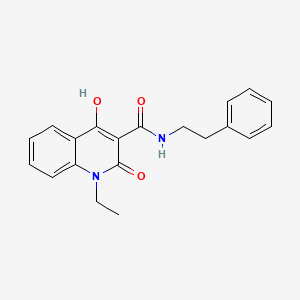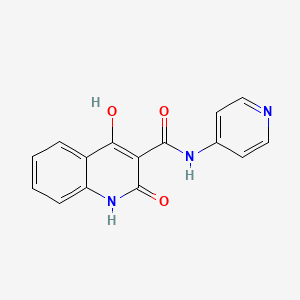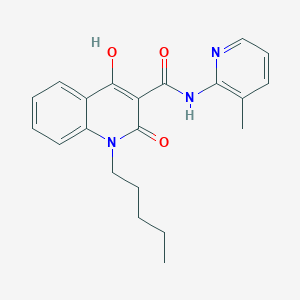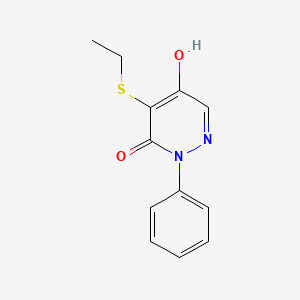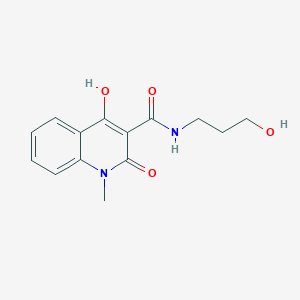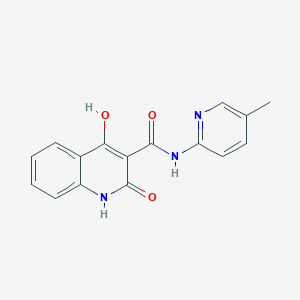
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as HMN-176, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives and has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it has been suggested that this compound may act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
In viral infections, this compound has been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication. This inhibition leads to the suppression of viral replication and may prevent the development of drug-resistant strains of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, which may have potential applications in cancer treatment. In viral infections, this compound has been shown to inhibit viral replication and prevent the development of drug-resistant strains of the virus. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, may also benefit from the anti-inflammatory effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its well-documented biological activity and potential therapeutic applications. This compound has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential application is in the treatment of drug-resistant viral infections, such as HIV and hepatitis C. This compound has been shown to inhibit the activity of viral enzymes, which may prevent the development of drug-resistant strains of the virus.
Another potential application is in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects of this compound may have potential applications in the treatment of these diseases.
Finally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxy-2-methylquinoline with 2-cyanopyridine in the presence of a base, followed by the addition of an amine to form the corresponding amide. The final product is obtained through a series of purification steps, including recrystallization and chromatography. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
4-hydroxy-N-(5-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer treatment.
In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. This compound has also been studied for its anti-inflammatory effects, which may have potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
4-hydroxy-N-(5-methylpyridin-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-6-7-12(17-8-9)19-16(22)13-14(20)10-4-2-3-5-11(10)18-15(13)21/h2-8H,1H3,(H,17,19,22)(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVBFTHPJUDUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

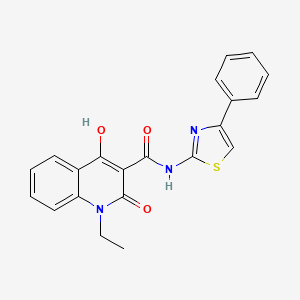
![4-hydroxy-2-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913938.png)


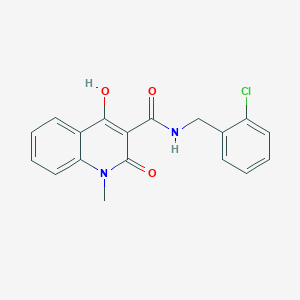
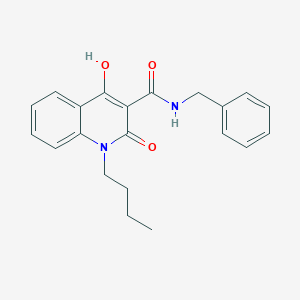
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)
